3-Hydroxy-2-methyl-1-(phenylmethyl)-4-pyridinone
Overview
Description
3-hydroxy-2-methyl-1-(phenylmethyl)-4-pyridinone is a member of methylpyridines.
Scientific Research Applications
Structural and Physical Studies
- Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, including crystal X-ray diffraction analyses. These studies provide foundational knowledge about the chemical structure and physical properties of such compounds (Nelson et al., 1988).
Complexation with Metal Ions
- Zhang, Rettig, and Orvig (1991) explored the formation of complexes between 1-aryl-3-hydroxy-2-methyl-4-pyridinones and aluminum, gallium, and indium, showing the potential of these compounds in metal ion coordination (Zhang et al., 1991).
- Clevette, Nelson, Nordin, Orvig, and Sjoeberg (1989) characterized complexes of 3-hydroxy-2-methyl-4-pyridinones with aluminium(III) through potentiometric titration, highlighting the compound's chelating abilities (Clevette et al., 1989).
Potential Therapeutic Applications
- Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, and Orvig (2011) investigated N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential therapeutic agents for Alzheimer's disease. Their study focused on these compounds' ability to interact with metal ions in the context of neurodegenerative diseases (Scott et al., 2011).
Synthesis and Derivatives for Various Applications
- Liu, Miller, and Bruenger (1995) discussed the synthesis of lipophilic 3-hydroxy-2-methyl-4-pyridinone derivatives, illustrating the compound's versatility and potential for various chemical applications (Liu et al., 1995).
Properties
IUPAC Name |
1-benzyl-3-hydroxy-2-methylpyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(16)12(15)7-8-14(10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXFYXVBMAAEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219316 | |
Record name | 3-Hydroxy-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30652-22-3 | |
Record name | 3-Hydroxy-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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